

TMX-4113 chemical structure and properties

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Compound of Interest

Compound Name: TMX-4113

Cat. No.: B15542877

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An In-depth Technical Guide to **TMX-4113**: A Novel Bifunctional Degradator of PDE6D and CK1 α

Abstract

TMX-4113 is a novel small molecule that functions as a molecular glue, inducing the degradation of two distinct and therapeutically relevant proteins: phosphodiesterase 6D (PDE6D) and casein kinase 1 α (CK1 α). This bifunctional activity is achieved by redirecting the substrate specificity of the CRL4CRBN E3 ubiquitin ligase. The unique degradation profile of **TMX-4113** presents a promising avenue for investigation in oncology, particularly in cancers where the targeted proteins play a significant role. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **TMX-4113**.

Chemical Structure and Properties

TMX-4113 is a synthetic, heterocyclic compound. Its core structure is derived from the chemical modification of the previously identified molecular glue, FPFT-2216.

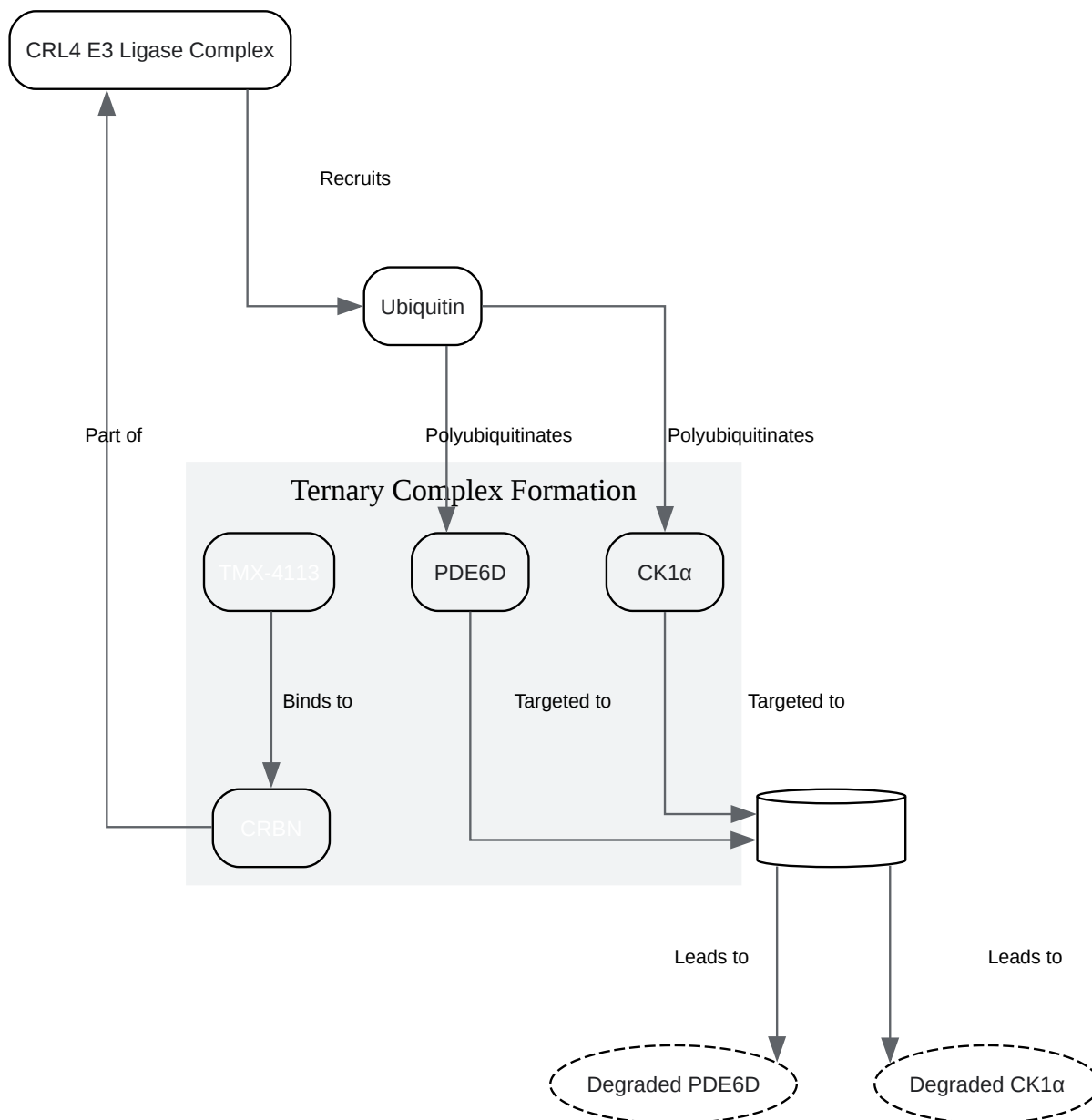
Chemical Structure:

Table 1: Physicochemical Properties of **TMX-4113**

Property	Value
CAS Number	2766385-92-4[1][2][3][4][5][6][7]
Molecular Formula	C12H12N4O2S2[1][5]
Molecular Weight	308.38 g/mol [1][2][3][5][8][9]
IUPAC Name	3-(4-(4-(methylthio)thiophen-2-yl)-1,2,3-triazol-1-yl)piperidine-2,6-dione
SMILES	<chem>O=C(C(N1N=NC(C2=CSC=C2SC)=C1)CC3)NC3=O</chem> [9]
Appearance	Off-white to light yellow solid[2]

Mechanism of Action

TMX-4113 functions as a "molecular glue" degrader. It binds to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing proximity between CRL4CRBN and the neosubstrates, PDE6D and CK1 α . This induced proximity leads to the polyubiquitination of PDE6D and CK1 α , marking them for subsequent degradation by the proteasome.



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Figure 1. Mechanism of **TMX-4113**-induced protein degradation.

Experimental Data

TMX-4113 has been shown to induce the degradation of both PDE6D and CK1α in various cancer cell lines. The degradation efficiency is dose-dependent.

Table 2: In Vitro Degradation Profile of **TMX-4113**

Cell Line	Target Protein	DC50	Notes
MOLT4 (Acute lymphoblastic leukemia)	PDE6D	< 200 nM	High degradation preference. [10]
Jurkat (T-cell leukemia)	PDE6D	< 200 nM	High degradation preference. [10]
MM.1S (Multiple myeloma)	PDE6D	< 200 nM	High degradation preference. [10]
MM.1S (Multiple myeloma)	CK1α	~40 nM	Degraded over 50% of CK1α at this concentration. [10]

DC50 (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

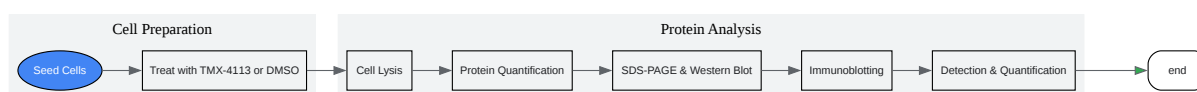
The following are generalized protocols based on the methodologies described in the primary literature for assessing the activity of **TMX-4113**.

Cell Culture and Treatment

- Cell Lines: MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cell Seeding: Cells are seeded in 6-well plates at a density of 1×10^6 cells/mL.
- Compound Treatment: **TMX-4113** is dissolved in DMSO to create a stock solution. The stock solution is then diluted to the desired concentrations in the cell culture medium. Cells are treated with varying concentrations of **TMX-4113** or DMSO (as a vehicle control) for the indicated time points (e.g., 4 hours).

Western Blotting for Protein Degradation Analysis

- **Cell Lysis:** After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for PDE6D, CK1 α , and a loading control (e.g., GAPDH or β -actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control to determine the extent of protein degradation.



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Figure 2. Experimental workflow for assessing protein degradation.

Therapeutic Potential and Future Directions

TMX-4113's ability to degrade both PDE6D and CK1 α makes it a valuable tool for cancer research. PDE6D is involved in the trafficking of prenylated proteins, including KRAS, a key oncogene. CK1 α is a critical regulator of various cellular processes, including Wnt signaling

and p53-mediated pathways. The dual degradation of these proteins may offer a synergistic anti-cancer effect.

Further research is needed to:

- Elucidate the full spectrum of neosubstrates for **TMX-4113**.
- Evaluate the in vivo efficacy and safety profile of **TMX-4113** in preclinical cancer models.
- Optimize the chemical structure to enhance selectivity and potency for either PDE6D or CK1 α , or to maintain the desired dual-targeting profile.

In conclusion, **TMX-4113** represents an important development in the field of targeted protein degradation, offering a novel chemical probe to investigate the roles of PDE6D and CK1 α in cancer biology and a potential starting point for the development of new therapeutics.

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